molecular formula C18H17N3O2 B5513094 Ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate

Ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate

Cat. No.: B5513094
M. Wt: 307.3 g/mol
InChI Key: RDXWHRXAEHLSIG-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline ring system substituted with a methyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting anthranilic acid derivatives with appropriate reagents. For example, anthranilic acid can be reacted with formamide to form quinazolin-4-one.

    Substitution with Methyl Group: The quinazolin-4-one is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Amino Benzoate: The methylated quinazoline is then reacted with 4-aminobenzoic acid to form the desired product. This reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-

Properties

IUPAC Name

ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-23-18(22)13-5-7-14(8-6-13)21-17-15-10-12(2)4-9-16(15)19-11-20-17/h4-11H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXWHRXAEHLSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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